molecular formula C16H12N2O2 B14309932 (5E)-5-[(4-Anilinophenyl)imino]furan-2(5H)-one CAS No. 110090-64-7

(5E)-5-[(4-Anilinophenyl)imino]furan-2(5H)-one

Cat. No.: B14309932
CAS No.: 110090-64-7
M. Wt: 264.28 g/mol
InChI Key: LLROCZKZGZNYPI-UHFFFAOYSA-N
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Description

(5E)-5-[(4-Anilinophenyl)imino]furan-2(5H)-one is a synthetic organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a furan ring fused with an anilinophenyl group through an imino linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(4-Anilinophenyl)imino]furan-2(5H)-one typically involves the condensation of 4-anilinobenzaldehyde with furan-2(5H)-one under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst, such as p-toluenesulfonic acid, and under reflux conditions to facilitate the formation of the imino linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[(4-Anilinophenyl)imino]furan-2(5H)-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the imino group to an amine group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the furan ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated furan derivatives.

Scientific Research Applications

(5E)-5-[(4-Anilinophenyl)imino]furan-2(5H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-5-[(4-Methylanilinophenyl)imino]furan-2(5H)-one
  • (5E)-5-[(4-Chloroanilinophenyl)imino]furan-2(5H)-one
  • (5E)-5-[(4-Nitroanilinophenyl)imino]furan-2(5H)-one

Uniqueness

(5E)-5-[(4-Anilinophenyl)imino]furan-2(5H)-one is unique due to its specific substitution pattern on the anilinophenyl group, which can significantly influence its chemical reactivity and biological activity. The presence of the furan ring also imparts distinct electronic properties, making it a valuable compound for various applications.

Properties

110090-64-7

Molecular Formula

C16H12N2O2

Molecular Weight

264.28 g/mol

IUPAC Name

5-(4-anilinophenyl)iminofuran-2-one

InChI

InChI=1S/C16H12N2O2/c19-16-11-10-15(20-16)18-14-8-6-13(7-9-14)17-12-4-2-1-3-5-12/h1-11,17H

InChI Key

LLROCZKZGZNYPI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)N=C3C=CC(=O)O3

Origin of Product

United States

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